

# Patent Landscape of Novel Diazaborine Compounds: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Diazaborine*

Cat. No.: *B1670401*

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## Introduction

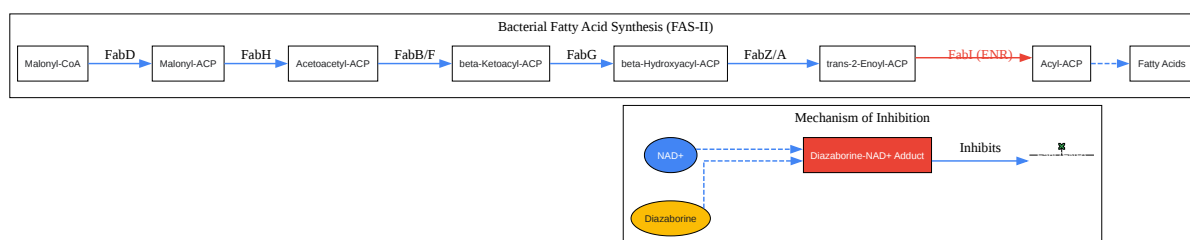
**Diazaborines** are a class of boron-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potent and diverse biological activities. Initially recognized for their antibacterial properties, particularly against Gram-negative bacteria, the therapeutic potential of **diazaborines** has expanded to include antifungal, anticancer, and anti-inflammatory applications. This technical guide provides an in-depth overview of the patent landscape for novel **diazaborine** compounds, focusing on their synthesis, mechanisms of action, and quantitative biological data. Detailed experimental protocols and visual representations of key pathways and workflows are included to support researchers and drug development professionals in this promising field.

## Core Therapeutic Applications and Mechanisms of Action

The patent literature reveals two primary mechanisms of action for **diazaborine** compounds, targeting distinct cellular processes in prokaryotes and eukaryotes.

### Antibacterial Activity via Inhibition of Enoyl-Acyl Carrier Protein Reductase (ENR)

A significant portion of the patent landscape for **diazaborines** centers on their antibacterial properties. The primary molecular target in bacteria is the NAD(P)H-dependent enoyl-acyl carrier protein reductase (ENR), a crucial enzyme in the fatty acid biosynthesis pathway.[1] **Diazaborines** inhibit ENR by forming a covalent adduct with the NAD<sup>+</sup> cofactor within the enzyme's active site.[2][3] This inhibition disrupts the synthesis of essential fatty acids, ultimately leading to bacterial cell death. Patents such as US4112077A describe novel derivatives of 1-hydroxy-benzo-2,3,1-**diazaborine** with potent activity against Gram-negative bacteria like *Escherichia coli*, *Salmonella typhimurium*, and *Proteus vulgaris*.[4]



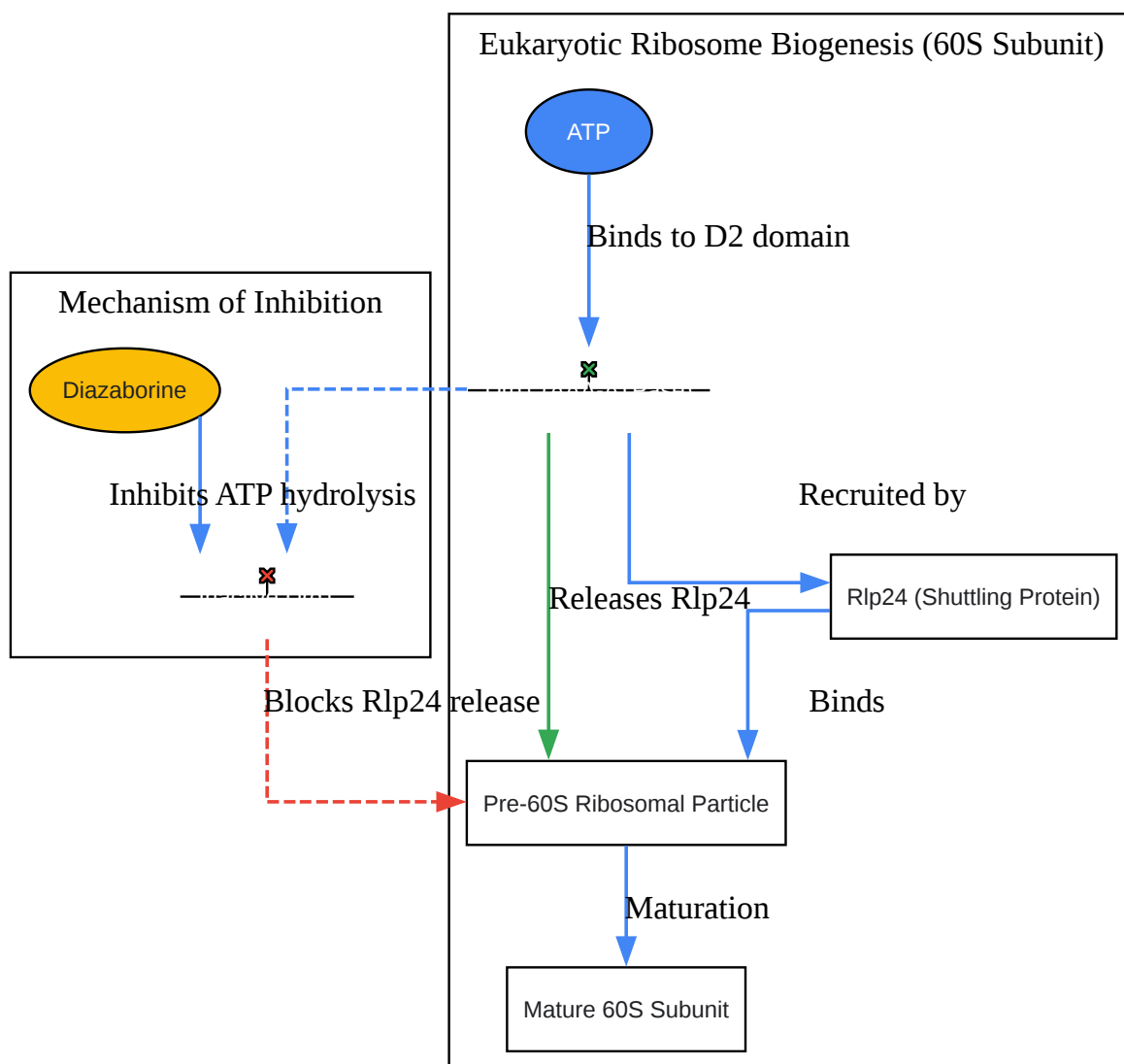
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Caption: Inhibition of Bacterial Fatty Acid Synthesis by **Diazaborines**.

## Eukaryotic Cell Inhibition via Targeting of AAA-ATPase Drg1

In eukaryotic cells, including yeast and potentially human cells, certain **diazaborine** derivatives have been shown to inhibit ribosome biogenesis.[5] The molecular target identified is the AAA-ATPase Drg1, an enzyme essential for the maturation of the large (60S) ribosomal subunit.[5] [6] **Diazaborine** binds to the second AAA domain of Drg1, but only in the presence of ATP.[7] This interaction inhibits the ATPase activity of Drg1, which in turn blocks the release of the

ribosomal synthesis factor Rlp24 from pre-60S particles, thereby halting the ribosome assembly process.[5][6]



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Caption: Inhibition of Eukaryotic Ribosome Biogenesis by **Diazaborines**.

## Quantitative Data Summary

The following tables summarize the quantitative data for various **diazaborine** compounds as reported in the patent literature and associated scientific publications.

**Table 1: In Vitro Antibacterial Activity of Diazaborine Derivatives**

Compound ID/Structure	Target Organism	MIC (µg/mL)	IC50 (µM)	Patent/Reference
Compound 2 (R=nC3H7)	B. proteus	-	-	US4112077A
Compound 2 (R=nC3H7)	Klebsiella pneumoniae	-	-	US4112077A
Thienodiazaborine derivative	E. coli	-	Varies	Levy et al., 2001
Benzodiazaborine derivative	E. coli	-	Varies	Baldock et al., 1998

**Table 2: In Vivo Efficacy of Diazaborine Derivatives**

Compound ID/Structure	Animal Model	Target Pathogen	Route of Administration	CD50 (mg/kg)	Patent/Reference
Compound 2 (R=nC3H7)	Mouse	B. proteus	Oral (p.o.)	18.7	US4112077A [4]
Compound 2 (R=nC3H7)	Mouse	B. proteus	Subcutaneous (s.c.)	11.7	US4112077A [4]
Compound 2 (R=nC3H7)	Mouse	Klebsiella pneumoniae	Oral (p.o.)	11.3	US4112077A [4]
Compound 2 (R=nC3H7)	Mouse	Klebsiella pneumoniae	Subcutaneous (s.c.)	6.75	US4112077A [4]

**Table 3: Inhibition of Eukaryotic AAA-ATPase Drg1**

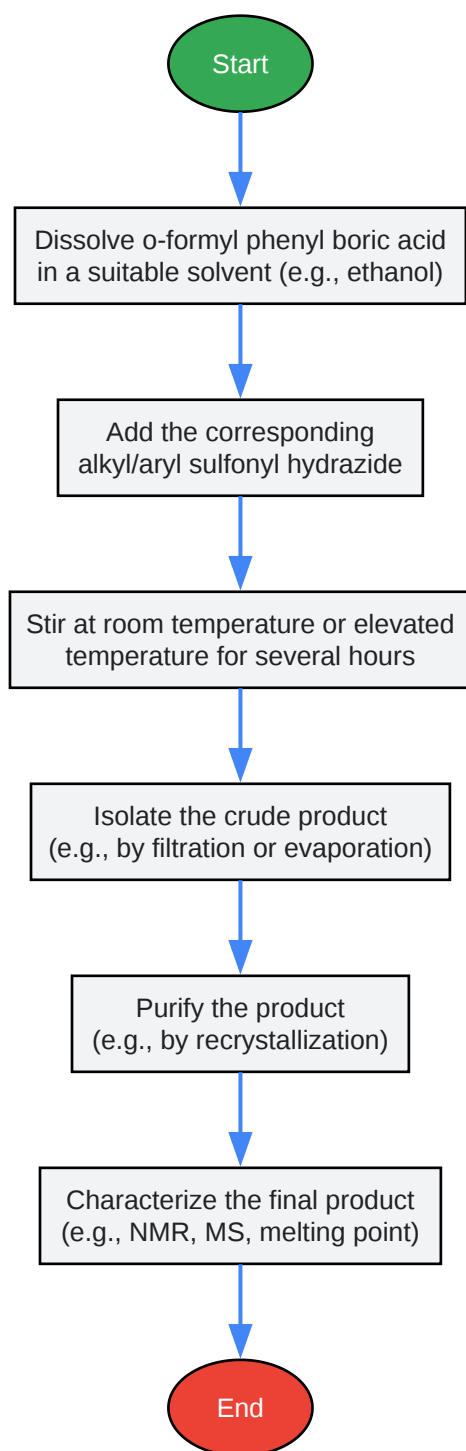
Compound	Target	Ki (μM)	Assay Conditions	Reference
Diazaborine	Drg1 (yeast)	~26	In vitro ATPase assay	Prattes et al., 2021[8]

## Experimental Protocols

This section provides detailed methodologies for key experiments cited in the patent literature for the synthesis and evaluation of novel **diazaborine** compounds.

### Synthesis of 1-Hydroxy-benzo-2,3,1-diazaborine Derivatives (General Procedure)

This protocol is adapted from the general synthesis methods described in patents such as US4112077A and US3714206A.[4][9]



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Caption: General workflow for the synthesis of **diazaborine** derivatives.

Materials:

- o-Formyl phenyl boric acid or a substituted derivative
- An appropriate alkyl or aryl sulfonyl hydrazide
- Solvent (e.g., ethanol, dioxane, toluene)
- Standard laboratory glassware and stirring apparatus

#### Procedure:

- Dissolve the o-formyl phenyl boric acid derivative in a suitable solvent in a reaction flask.
- To the stirred solution, add an equimolar amount of the selected alkyl or aryl sulfonyl hydrazide.
- The reaction mixture is then stirred at room temperature or heated to reflux for a period of 3 to 5 hours.
- The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
- The final product is characterized by standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination.

## Enoyl-Acyl Carrier Protein Reductase (ENR) Inhibition Assay

This protocol is a generalized procedure based on methods described in the scientific literature for assessing the inhibition of bacterial ENR.

#### Materials:

- Purified ENR enzyme

- NAD(P)H
- Crotonoyl-CoA (or other suitable enoyl-CoA substrate)
- **Diazaborine** compound to be tested
- Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare serial dilutions of the **diazaborine** compound in DMSO.
- In a 96-well plate, add the assay buffer, NAD(P)H, and the **diazaborine** compound at various concentrations.
- Add the purified ENR enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the crotonoyl-CoA substrate.
- Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H.
- Calculate the initial reaction rates for each inhibitor concentration.
- Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## AAA-ATPase Drg1 Inhibition Assay

This protocol is based on the methods used to characterize the inhibition of yeast Drg1 by **diazaborine**.<sup>[6]</sup>

Materials:

- Purified Drg1 enzyme
- ATP
- Rlp24C (C-terminal domain of Rlp24, as a stimulator)
- **Diaza**borine compound to be tested
- Assay buffer (e.g., 20 mM HEPES-NaOH, pH 7.5, with MgCl<sub>2</sub> and KCl)
- Method for detecting ATP hydrolysis (e.g., Malachite Green phosphate assay)
- 96-well microplate
- Microplate reader

#### Procedure:

- Prepare serial dilutions of the **diaza**borine compound.
- In a 96-well plate, add the assay buffer, ATP, Rlp24C, and the **diaza**borine compound at various concentrations.
- Add the purified Drg1 enzyme to each well.
- Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green reagent.
- Calculate the rate of ATP hydrolysis for each inhibitor concentration.
- Determine the IC<sub>50</sub> or K<sub>i</sub> value by analyzing the inhibition data.

## Conclusion

The patent landscape of novel **diaza**borine compounds reveals a class of molecules with significant therapeutic potential, primarily as antibacterial agents and as inhibitors of eukaryotic ribosome biogenesis. The detailed understanding of their mechanisms of action, supported by

structural biology and biochemical assays, provides a strong foundation for the rational design of new and more potent derivatives. The experimental protocols and quantitative data summarized in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. As research continues, the therapeutic applications of **diazaborines** are likely to expand, offering new solutions for a range of diseases.

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